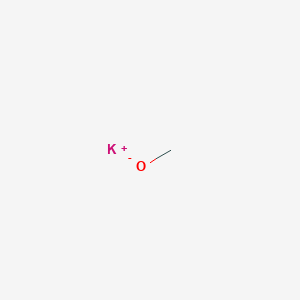

potassium;methanolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “potassium;methanolate” is known as trimethyloxonium tetrafluoroborate. It is an organic compound with the formula [(CH₃)₃O][BF₄]. This compound is a strong methylating agent and is often referred to as Meerwein’s salt. It is a white solid that decomposes rapidly upon exposure to atmospheric moisture .

Métodos De Preparación

Trimethyloxonium tetrafluoroborate is prepared by the reaction of boron trifluoride with dimethyl ether and epichlorohydrin. The reaction proceeds as follows: [ 4 \text{Me}_2\text{O} \cdot \text{BF}_3 + 2 \text{Me}_2\text{O} + 3 \text{C}_2\text{H}_3\text{OCH}_2\text{Cl} \rightarrow 3 [\text{Me}_3\text{O}][\text{BF}_4] + \text{B}(\text{OCH}(\text{CH}_2\text{Cl})\text{CH}_2\text{OMe})_3 ] This compound is generally stored in an inert atmosphere glovebox at -20°C to prevent its rapid decomposition .

Análisis De Reacciones Químicas

Trimethyloxonium tetrafluoroborate undergoes several types of chemical reactions, primarily involving methylation. It is a strong electrophilic methylating agent, stronger than methyl sulfonate esters, including methyl triflate and methyl fluorosulfonate. The compound hydrolyzes readily in the presence of water: [ [\text{Me}_3\text{O}][\text{BF}_4] + \text{H}_2\text{O} \rightarrow \text{Me}_2\text{O} + \text{MeOH} + \text{H}[\text{BF}_4] ] It is used for the esterification of carboxylic acids under conditions where acid-catalyzed reactions are infeasible .

Aplicaciones Científicas De Investigación

Trimethyloxonium tetrafluoroborate is widely used in scientific research due to its strong methylating properties. It is employed in organic synthesis for the methylation of various substrates, including carboxylic acids, alcohols, and amines. This compound is also used in the preparation of methyl esters and ethers, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of trimethyloxonium tetrafluoroborate involves the transfer of a methyl group to a nucleophile. The compound acts as a methylating agent, where the trimethyloxonium ion ([Me₃O]⁺) transfers a methyl group to the nucleophile, resulting in the formation of a methylated product and a tetrafluoroborate anion ([BF₄]⁻). This process is facilitated by the high electrophilicity of the trimethyloxonium ion .

Comparación Con Compuestos Similares

Trimethyloxonium tetrafluoroborate is compared with other strong methylating agents such as methyl triflate and methyl fluorosulfonate. While all these compounds are used for methylation reactions, trimethyloxonium tetrafluoroborate is considered stronger and less hazardous due to its lack of volatility. Other similar compounds include triethyloxonium tetrafluoroborate, which has similar properties but is less commonly used .

Similar Compounds

- Methyl triflate

- Methyl fluorosulfonate

- Triethyloxonium tetrafluoroborate

Propiedades

IUPAC Name |

potassium;methanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O.K/c1-2;/h1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAWXSQJJCIFIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3KO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.132 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.